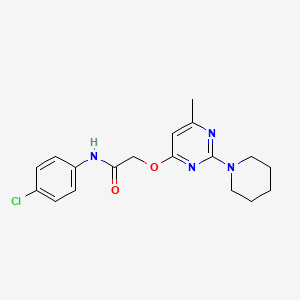
N-(4-chlorophenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide, commonly known as CP-690,550, is a chemical compound that has been studied for its potential use in treating various autoimmune diseases.
Mechanism of Action
CP-690,550 inhibits the activity of JAK by binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream signaling molecules and the subsequent production of pro-inflammatory cytokines, such as interleukin-6 and interferon-gamma. By blocking the JAK-STAT signaling pathway, CP-690,550 can effectively reduce inflammation and suppress the immune response.
Biochemical and Physiological Effects
CP-690,550 has been shown to have a number of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the suppression of T-cell activation, and the reduction of inflammation in animal models of autoimmune diseases. It has also been shown to have a favorable safety profile in clinical trials, with few serious adverse events reported.
Advantages and Limitations for Lab Experiments
One of the main advantages of CP-690,550 for lab experiments is its specificity for JAK, which makes it a useful tool for studying the JAK-STAT signaling pathway. However, its potency and selectivity can also make it difficult to use in certain experiments, as high concentrations may be required to achieve the desired effect. Additionally, the cost of CP-690,550 can be prohibitive for some labs, which may limit its use in certain experiments.
Future Directions
There are a number of future directions for research on CP-690,550, including the development of more selective JAK inhibitors, the identification of biomarkers for predicting response to treatment, and the exploration of combination therapies that may enhance its efficacy. Additionally, further studies are needed to better understand the long-term safety and efficacy of CP-690,550 in the treatment of autoimmune diseases, as well as its potential use in other conditions, such as cancer and infectious diseases.
Conclusion
CP-690,550 is a promising compound that has shown potential for the treatment of various autoimmune diseases. Its specificity for JAK and favorable safety profile make it a valuable tool for studying the JAK-STAT signaling pathway and developing new therapies. However, further research is needed to fully understand its mechanisms of action, as well as its potential advantages and limitations for use in lab experiments and clinical settings.
Synthesis Methods
CP-690,550 is synthesized through a multistep process that involves the reaction of 4-chloroaniline with ethyl 2-bromoacetate to form 4-chlorophenyl-2-bromoacetamide. The resulting compound is then reacted with 6-methyl-2-(piperidin-1-yl)pyrimidin-4-ol in the presence of a base to form CP-690,550.
Scientific Research Applications
CP-690,550 has been extensively studied for its potential use in treating various autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. It works by inhibiting the activity of a protein called Janus kinase (JAK), which is involved in the signaling pathway that leads to the production of pro-inflammatory cytokines. By inhibiting JAK, CP-690,550 can reduce inflammation and suppress the immune response, which makes it a promising candidate for the treatment of autoimmune diseases.
properties
IUPAC Name |
N-(4-chlorophenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2/c1-13-11-17(22-18(20-13)23-9-3-2-4-10-23)25-12-16(24)21-15-7-5-14(19)6-8-15/h5-8,11H,2-4,9-10,12H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWQACOEESYVCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

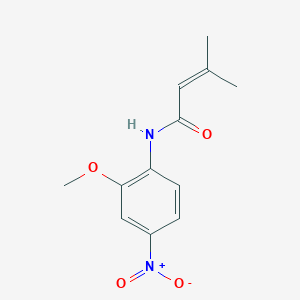
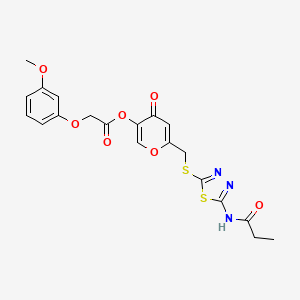



![1-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2386841.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2386843.png)

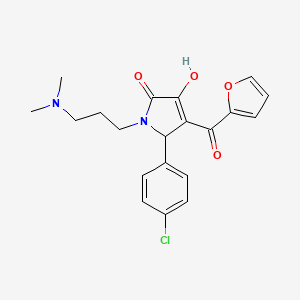
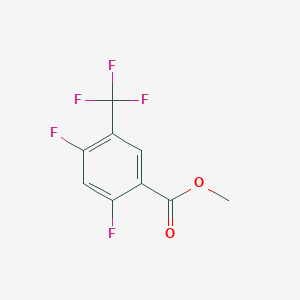
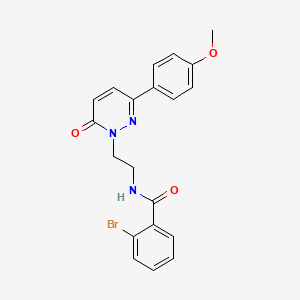
![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2386850.png)
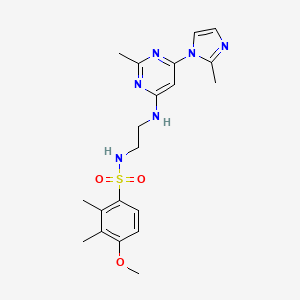
![methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2386856.png)